molecular formula C11H15NO2 B1279659 2-Benzyloxy-N,N-dimethyl-acetamide CAS No. 41858-11-1

2-Benzyloxy-N,N-dimethyl-acetamide

Cat. No.: B1279659
CAS No.: 41858-11-1
M. Wt: 193.24 g/mol
InChI Key: BWVUHPBLCIOQGK-UHFFFAOYSA-N
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Description

2-Benzyloxy-N,N-dimethyl-acetamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . . This compound is characterized by the presence of a benzyloxy group attached to the acetamide moiety, which imparts unique chemical properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Benzyloxy-N,N-dimethyl-acetamide plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution and free radical bromination . It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo nucleophilic substitution reactions with enzymes that have nucleophilic active sites, leading to the formation of new chemical bonds. Additionally, the benzyloxy group in this compound can participate in free radical bromination reactions, which are catalyzed by enzymes such as bromoperoxidases

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules and receptors. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This can result in altered expression levels of specific genes, thereby influencing cellular metabolism and function . The compound’s effects on cellular processes make it a valuable tool for studying cell biology and biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or RNA molecules, affecting transcription and translation processes . These molecular interactions are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These temporal effects are crucial for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular processes, while higher doses can lead to significant biochemical and physiological changes. For example, low doses of this compound may result in mild modulation of enzyme activity, whereas high doses can cause enzyme inhibition or activation, leading to altered metabolic pathways . Additionally, high doses of the compound may induce toxic or adverse effects, such as cellular stress or apoptosis. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biochemical properties The compound can also interact with cofactors such as NADH or FADH2, influencing metabolic flux and the levels of specific metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound may be transported across cell membranes by organic anion transporters or facilitated diffusion mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-N,N-dimethyl-acetamide typically involves the reaction of N,N-dimethylacetamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-N,N-dimethyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyloxy-N,N-dimethyl-acetamide has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxy-N,N-diethyl-acetamide
  • 2-Benzyloxy-N,N-dimethyl-propionamide
  • 2-Benzyloxy-N,N-dimethyl-butanamide

Uniqueness

2-Benzyloxy-N,N-dimethyl-acetamide is unique due to its specific combination of the benzyloxy group and the N,N-dimethyl-acetamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N,N-dimethyl-2-phenylmethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)11(13)9-14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVUHPBLCIOQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Adapting procedures or variations thereof according to Benington et al., J. Org. Chem. 1961, 26, 194-197; and Griffiths et al., Tetrahedron, 1997, 53(52), 17815-17822, a 250 mL round-bottomed flask equipped with a magnetic stirring bar and rubber septum was charged with 1.22 mL (1.41 g, 8.51 mmol) of 2-(phenylmethoxy)acetic acid. The acid was dissolved in 30 mL of anhydrous dichloromethane (DCM). To the solution was added 1.86 g (9.0 mmol) of dicyclohexylcarbodiimide (DCC) and the reaction mixture was stirred for two hours at room temperature. Twenty (20) mL (40 mmol) of a two molar (2 M) solution of dimethyl amine (Me2NH) in tetrahydrofuran was added and the mixture stirred overnight at room temperature. The precipitated dicyclohexyl urea (DCU) was filtered off and the solvents removed under reduced pressure using a rotary evaporator. The residue was diluted with ethyl acetate (EtOAc) and the solution filtered again to remove residual DCU. The solution was washed successively with one molar (1.0 M) hydrochloric acid, a saturated aqueous solution of sodium hydrogen carbonate (NaHCO3), brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent removed under reduced pressure using a rotary evaporator to yield a brown solid. Final purification by silica gel column chromatography using a mixture of ethyl acetate (EtOAc) and hexane (Hxn) as eluent (EtOAc/Hxn=1:9) provided 1.08 g (65% yield) of the title compound (36a). Rf=0.30 (EtOAc/Hxn=1:9). 1H NMR (400 MHz, CDCl3): δ=2.97 (s, 3H), 2.99 (s, 3H), 4.18 (s, 2H), 4.62 (s, 2H), 7.28-7.37 (m, 5H) ppm. MS (ESI) m/z: 194.1 (M+H)+, 216.1 (M+Na)+. The analytical data was consistent with the proposed structure and the data in the literature.
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